molecular formula C12H7FN2 B189802 5-(4-Fluorophenyl)pyridine-3-carbonitrile CAS No. 154237-18-0

5-(4-Fluorophenyl)pyridine-3-carbonitrile

Cat. No. B189802
M. Wt: 198.2 g/mol
InChI Key: ZRHFEKRFDPUAMI-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)pyridine-3-carbonitrile (5-FPPC) is a heterocyclic compound that has been widely studied in recent years due to its potential applications in various areas of scientific research. 5-FPPC is an aromatic compound containing a nitrogen atom and a carbonitrile group. It is a colorless solid with a melting point of 77–78 °C. This compound has been used in synthesis of various organic compounds, as well as in the development of new materials. In addition, 5-FPPC has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Application in Photochemistry

Specific Scientific Field

This application falls under the field of Photochemistry .

Summary of the Application

The compound “5-(4-Fluorophenyl)nicotinonitrile” has been studied for its photophysical properties . It has been found to undergo a lactim to lactam tautomerization in the excited state .

Methods of Application or Experimental Procedures

The study of this compound’s photophysical properties was conducted using steady state and time resolved spectroscopy in combination with quantum chemical calculations .

Results or Outcomes

The molecule exists as lactim and lactam form in the ground state due to small stability difference but does not undergo lactim to lactam isomerisation due to high barrier energy . In the excited state, the lactim form undergoes tautomerization producing red shifted emission of the lactam tautomer along with the local emission of the lactim form . In polar protic solvents, the barrier for lactim-lactam tautomerization rapidly decreases forming the lactam tautomer only .

Application in Biological Research

Specific Scientific Field

This application falls under the field of Biological Research .

Summary of the Application

While not directly related to “5-(4-Fluorophenyl)nicotinonitrile”, indole derivatives, which are structurally similar, have been found to possess various biological activities .

Methods of Application or Experimental Procedures

The methods of application in this field typically involve in vitro and in vivo testing of the compound’s biological activity .

Results or Outcomes

The specific outcomes of these tests would depend on the specific biological activity being tested .

properties

IUPAC Name

5-(4-fluorophenyl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN2/c13-12-3-1-10(2-4-12)11-5-9(6-14)7-15-8-11/h1-5,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHFEKRFDPUAMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CC(=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20622900
Record name 5-(4-Fluorophenyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Fluorophenyl)nicotinonitrile

CAS RN

154237-18-0
Record name 5-(4-Fluorophenyl)pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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